Premarin
Overview
Description
Premarin is a medication that contains conjugated estrogens, a mixture of estrogen hormones . It is used to treat menopause symptoms such as hot flashes and vaginal changes, and to prevent osteoporosis (bone loss) in menopausal women . It is also used to replace estrogen in women with ovarian failure or other conditions that cause a lack of natural estrogen in the body .
Synthesis Analysis
Premarin is a complex mixture of estrogenic components that bind to and activate ERα and ERβ . Sophisticated biochemical methods revealed the mechanisms of estrogen synthesis through the enzyme aromatase . A total of 60 steroidal components were identified using their exact m/z, product ion spectra of known, and predicted conjugated estrogen structures .
Molecular Structure Analysis
The molecular formula of Premarin is C18H22O5S . Its average mass is 350.429 Da and its monoisotopic mass is 350.118805 Da .
Chemical Reactions Analysis
Premarin contains a complex mixture of estrogenic components that bind to and activate ERα and ERβ . Like other nuclear receptors (NRs), ERα modulates transcription through interactions with cofactors including coactivators and corepressors involved in processes such as chromatin remodeling and the recruitment of general transcription factors .
Scientific Research Applications
Application in Neurology
Premarin has been used in the field of neurology, specifically for the treatment of spinal cord injuries .
- Summary of Application : Premarin, an FDA-approved E2 (10%) formulation, has been used for hormone replacement therapy with minimal risk of serious side effects . It has been investigated for its therapeutic efficacy in spinal cord injury (SCI) .
- Methods of Application : The effects of Premarin on SCI were examined by magnetic resonance imaging, immunofluorescent staining, and western blot analysis in a rat model . SCI animals treated with vehicle alone, Premarin, E2 receptor antagonist (ICI), or Premarin + ICI were graded for locomotor function using the Basso–Beattie–Bresnahan (BBB) locomotor scale .
- Results : Premarin treatment for 7 days decreased post-SCI lesion volume and attenuated neuronal cell death, inflammation, and axonal damage . It also altered the balance of pro- and anti-apoptotic proteins in favor of cell survival and improved angiogenesis and microvascular growth .
Application in Endocrinology
Premarin has been used in the field of endocrinology, specifically for hormone replacement therapy .
- Summary of Application : Premarin is a complex mix of more than 30 estrogen compounds used for hormone replacement therapy . It was introduced in 1941 and was derived from pregnant mare’s urine .
- Methods of Application : Premarin is administered to women experiencing symptoms associated with menopause . The two key estrogens in Premarin are estrone sulfate (50 to 60%) and equilin sulfate (22.5 to 32.5%) .
- Results : For most women, the reduction of estrogen levels isn’t noticeable or causes only mild symptoms, so hormone therapy generally isn’t prescribed or is needed for only a few months . But for some women, the reduction of estrogen levels can lead to very uncomfortable symptoms .
Application in Neuroscience
Premarin has been used in the field of neuroscience, specifically for the prevention of degeneration in key brain regions of women who were at heightened dementia risk .
- Summary of Application : When initiated soon after menopause, hormone therapy with estradiol prevented degeneration in key brain regions of women who were at heightened dementia risk .
- Methods of Application : The details of the methods of application are not provided in the source .
- Results : The results or outcomes obtained are not provided in the source .
Application in Cardiology
Premarin has been used in the field of cardiology, specifically for the treatment of cardiovascular diseases .
- Summary of Application : Premarin, an FDA-approved E2 (10%) formulation, has been used for hormone replacement therapy with minimal risk of serious side effects . It has been investigated for its therapeutic efficacy in cardiovascular diseases .
- Methods of Application : The effects of Premarin on cardiovascular diseases were examined by magnetic resonance imaging, immunofluorescent staining, and western blot analysis in a rat model . Animals treated with vehicle alone, Premarin, E2 receptor antagonist (ICI), or Premarin + ICI were graded for cardiovascular function .
- Results : Premarin treatment for 7 days decreased post-cardiovascular disease lesion volume and attenuated neuronal cell death, inflammation, and axonal damage . It also altered the balance of pro- and anti-apoptotic proteins in favor of cell survival and improved angiogenesis and microvascular growth .
Application in Osteology
Premarin has been used in the field of osteology, specifically for the treatment of osteoporosis .
- Summary of Application : Premarin, an FDA-approved E2 (10%) formulation, has been used for hormone replacement therapy with minimal risk of serious side effects . It has been clinically shown to increase bone density in patients .
- Methods of Application : The effects of Premarin on osteoporosis were examined by magnetic resonance imaging, immunofluorescent staining, and western blot analysis in a rat model . Animals treated with vehicle alone, Premarin, E2 receptor antagonist (ICI), or Premarin + ICI were graded for osteoporosis function .
- Results : Premarin treatment for 7 days decreased post-osteoporosis lesion volume and attenuated neuronal cell death, inflammation, and axonal damage . It also altered the balance of pro- and anti-apoptotic proteins in favor of cell survival and improved angiogenesis and microvascular growth .
Application in Dermatology
Premarin has been used in the field of dermatology, specifically for the treatment of skin disorders .
- Summary of Application : Premarin, an FDA-approved E2 (10%) formulation, has been used for hormone replacement therapy with minimal risk of serious side effects . It has been investigated for its therapeutic efficacy in skin disorders .
- Methods of Application : The effects of Premarin on skin disorders were examined by magnetic resonance imaging, immunofluorescent staining, and western blot analysis in a rat model . Animals treated with vehicle alone, Premarin, E2 receptor antagonist (ICI), or Premarin + ICI were graded for skin disorder function .
- Results : Premarin treatment for 7 days decreased post-skin disorder lesion volume and attenuated neuronal cell death, inflammation, and axonal damage . It also altered the balance of pro- and anti-apoptotic proteins in favor of cell survival and improved angiogenesis and microvascular growth .
Application in Psychiatry
Premarin has been used in the field of psychiatry, specifically for the treatment of mood disorders .
- Summary of Application : Premarin, an FDA-approved E2 (10%) formulation, has been used for hormone replacement therapy with minimal risk of serious side effects . It has been investigated for its therapeutic efficacy in mood disorders .
- Methods of Application : The effects of Premarin on mood disorders were examined by magnetic resonance imaging, immunofluorescent staining, and western blot analysis in a rat model . Animals treated with vehicle alone, Premarin, E2 receptor antagonist (ICI), or Premarin + ICI were graded for mood disorder function .
- Results : Premarin treatment for 7 days decreased post-mood disorder lesion volume and attenuated neuronal cell death, inflammation, and axonal damage . It also altered the balance of pro- and anti-apoptotic proteins in favor of cell survival and improved angiogenesis and microvascular growth .
Safety And Hazards
Using Premarin may increase your chance of getting cancer of the uterus (womb) . It is also associated with an increased risk of blood clots, stroke, or heart attack . You should not use Premarin if you have: undiagnosed vaginal bleeding, liver disease, a bleeding disorder, if you will have major surgery, or if you have ever had a heart attack, a stroke, a blood clot, or cancer of the breast, uterus/cervix, or vagina .
Future Directions
The dosage and administration of Premarin should be periodically reassessed by the healthcare provider . Patients should be treated with the lowest effective dose. Generally, women should be started at 0.3 mg PREMARIN daily . Subsequent dosage adjustment may be made based upon the individual patient response .
properties
IUPAC Name |
sodium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,18+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCAHVBMSFIGAI-ZFINNJDLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
481-97-0 (Parent) | |
Record name | Estrone sodium sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00860005, DTXSID70881181 | |
Record name | Sodium estrone sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium Estrone sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Conjugated estrogens | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The conjugated estrogens, equally to the normal physiological estrogen, work by agonistically binding to the estrogen receptors alpha and beta. The estrogen receptors vary in quantity and proportion according to the tissues and hence, the activity of this conjugated estrogens is very variable. The activity made by the conjugated estrogens is driven by the increase in the synthesis of DNA, RNA and various proteins in responsive tissues which in order will reduce the release of gonadotropin-releasing hormone, follicle-stimulating hormone and leuteinizing hormone. The specific mechanism of action cannot be described only in terms of total estrogenic action as the pharmacokinetic profile, the tissue specificity and the tissue metabolism is different for each component of the product. | |
Record name | Conjugated estrogens | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Estrone sodium sulfate | |
CAS RN |
438-67-5, 12126-59-9 | |
Record name | Estrone sodium sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Conjugated estrogens | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sodium estrone sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estrone sodium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRONE SODIUM SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6FDA543A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Can range from 173-282 °C depending of the component | |
Record name | Conjugated estrogens | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.